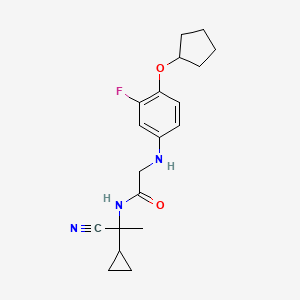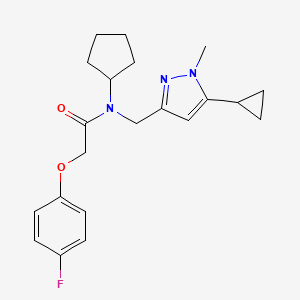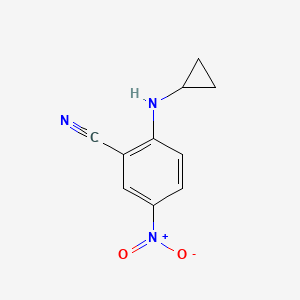
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, also known as MDPV, is a synthetic cathinone with stimulant and hallucinogenic properties. It is a designer drug and was first synthesized in the 1960s. MDPV is structurally related to other synthetic cathinones such as methylone, mephedrone, and methylenedioxypyrovalerone (MDPV). It is commonly used as an active ingredient in “bath salts” and has been found in products sold as “legal highs”.
Mécanisme D'action
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide is thought to act as a norepinephrine-dopamine reuptake inhibitor (NDRI). This means that it increases the levels of norepinephrine and dopamine in the brain by blocking the reuptake of these neurotransmitters. This leads to increased alertness, focus, and pleasure.
Biochemical and Physiological Effects
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has been shown to increase heart rate, blood pressure, and respiration. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide can also cause hallucinations, paranoia, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide in laboratory experiments are that it is easily synthesized and can be used to study the effects of NDRI drugs on behavior and brain function. However, there are some limitations to using 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide in laboratory experiments. It is a powerful stimulant and can cause significant side effects, such as anxiety and paranoia.
Orientations Futures
Future research on 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide should focus on developing safer and more effective therapeutic uses for the drug. This could include exploring its potential use as a cognitive enhancer or as a novel treatment for Parkinson’s disease. In addition, further research should be done to better understand the long-term effects of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide on the brain and body. Finally, research should also be conducted to develop safer and more effective methods of synthesizing the drug.
Méthodes De Synthèse
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide can be synthesized in a variety of ways. The most common method is by the reaction of 2,5-dimethoxyphenylacetone with ethyl 4-chloropropionate in the presence of sodium cyanide. This reaction produces a mixture of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide and 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide. The two isomers can then be separated by column chromatography.
Applications De Recherche Scientifique
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has been studied for its potential therapeutic applications in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), depression, and anxiety. It has also been studied for its potential use as an anorectic agent and as an antidepressant. In addition, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has been studied for its potential use as a cognitive enhancer and as a novel treatment for Parkinson’s disease.
Propriétés
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-14-5-7-17(8-6-14)22-20(23)16(13-21)11-15-12-18(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPWJAKYIDYESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2784801.png)
![1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B2784802.png)


![2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784806.png)
![2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2784808.png)



![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2784815.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)
![6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784820.png)